molecular formula C20H27N3O3 B2879603 N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide CAS No. 2361704-19-8

N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide

Cat. No. B2879603
CAS RN: 2361704-19-8
M. Wt: 357.454
InChI Key: GATMWBIXEXSLQX-UHFFFAOYSA-N
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Description

N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide involves the modulation of ion channels and receptors. This compound has been shown to selectively bind to certain ion channels and receptors, leading to the modulation of their activity. This modulation can result in various physiological effects such as pain relief, seizure suppression, and improvement in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide are diverse and depend on the specific ion channels and receptors that it modulates. Some of the reported effects include pain relief, seizure suppression, improvement in cognitive function, and reduction in inflammation. This compound has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide in lab experiments is its selectivity for certain ion channels and receptors. This allows for more specific modulation of these targets, which can result in more precise physiological effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide. One potential direction is the development of more potent and selective analogs of this compound for use in therapeutic applications. Another direction is the investigation of the long-term effects of this compound on various physiological processes. Additionally, the study of the potential interactions between this compound and other drugs could provide valuable insights into its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis method for N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with N-(2-ethylacryloyl)-4-piperidone, followed by the addition of N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. This yields the desired compound, which can be purified using column chromatography. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide has potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and neuroscience. This compound has been studied for its ability to modulate the activity of ion channels and receptors, which play important roles in various physiological processes. It has also been investigated as a potential therapeutic agent for the treatment of various diseases such as chronic pain, epilepsy, and schizophrenia.

properties

IUPAC Name

N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-4-18(24)22(5-2)14-19(25)23-12-10-17(11-13-23)21-20(26)16-8-6-15(3)7-9-16/h4,6-9,17H,1,5,10-14H2,2-3H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATMWBIXEXSLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide

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